molecular formula C13H16BrClO2 B13939491 2-(4-Bromo-2-chlorophenethoxy)tetrahydro-2H-pyran

2-(4-Bromo-2-chlorophenethoxy)tetrahydro-2H-pyran

Cat. No.: B13939491
M. Wt: 319.62 g/mol
InChI Key: WTEHZYGWZPNGLM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenethoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C11H13BrClO2 It is a halogenated heterocycle that is used as a building block in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenethoxy)tetrahydro-2H-pyran typically involves the reaction of 4-bromo-2-chlorophenol with tetrahydro-2H-pyran in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include a temperature range of 20-30°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may include the use of advanced equipment and techniques to ensure efficient production. The compound is then purified using standard methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form corresponding reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under mild conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are carried out under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are carried out under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products formed are substituted derivatives of the original compound.

    Oxidation Reactions: The major products formed are oxides of the original compound.

    Reduction Reactions: The major products formed are reduced derivatives of the original compound.

Scientific Research Applications

2-(4-Bromo-2-chlorophenethoxy)tetrahydro-2H-pyran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of biological processes and interactions.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)tetrahydro-2H-pyran
  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran
  • 4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran

Uniqueness

2-(4-Bromo-2-chlorophenethoxy)tetrahydro-2H-pyran is unique due to the presence of both bromine and chlorine atoms in its structure. This dual halogenation provides the compound with distinct chemical properties and reactivity compared to other similar compounds. The presence of these halogens allows for a wider range of chemical modifications and applications.

Properties

Molecular Formula

C13H16BrClO2

Molecular Weight

319.62 g/mol

IUPAC Name

2-[2-(4-bromo-2-chlorophenyl)ethoxy]oxane

InChI

InChI=1S/C13H16BrClO2/c14-11-5-4-10(12(15)9-11)6-8-17-13-3-1-2-7-16-13/h4-5,9,13H,1-3,6-8H2

InChI Key

WTEHZYGWZPNGLM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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